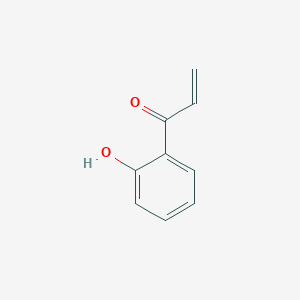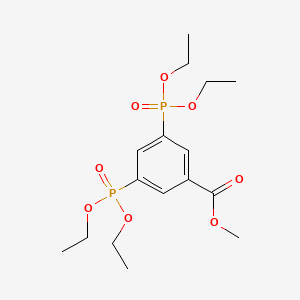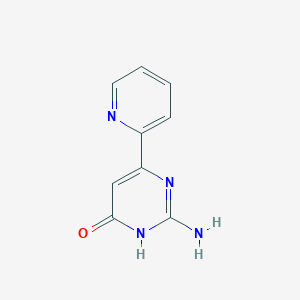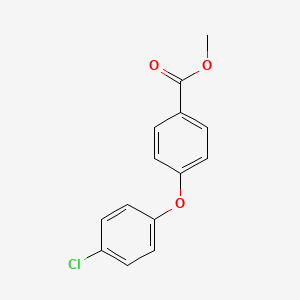![molecular formula C8H6O4S B15096496 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid](/img/structure/B15096496.png)
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyrans This compound is characterized by a fused ring system containing both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of a thiophene derivative with a suitable aldehyde, followed by cyclization and oxidation steps. For instance, the reaction of 2-chloro-1-methylpyridinium iodide with a thiophene derivative in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane, followed by heating and subsequent purification, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring system are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid: Similar in structure but differs in the position of the oxygen atom in the ring system.
5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide: Contains a sulfur atom and a sulfonamide group, offering different chemical properties.
Uniqueness
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct electronic and steric properties, making it valuable for various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H6O4S |
|---|---|
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
7-oxo-4,5-dihydrothieno[2,3-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C8H6O4S/c9-7(10)5-3-4-1-2-13-6(4)8(11)12-5/h1-2,5H,3H2,(H,9,10) |
Clé InChI |
KPWWDHQRDONLOD-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)C2=C1C=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone](/img/structure/B15096415.png)

![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)

![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B15096450.png)
![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
![1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B15096463.png)


![4-[(Naphthalen-2-yl)carbamoyl]butanoic acid](/img/structure/B15096488.png)
![[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide](/img/structure/B15096493.png)
